(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester
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Overview
Description
Preparation Methods
The synthesis of (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester typically involves the reaction of (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid ethyl ester with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used but often include boronic acids, alcohols, and substituted derivatives .
Scientific Research Applications
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with various molecular targets . This property makes it useful in the design of enzyme inhibitors and other bioactive molecules . The compound can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The specific pathways involved depend on the target enzyme or biomolecule .
Comparison with Similar Compounds
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester can be compared with other boronic esters, such as:
- (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid ethyl ester
- Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate
These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFDUCQEBGHBQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C(=O)OCC)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448212-00-8 |
Source
|
Record name | ethyl (2Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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